molecular formula C9H9ClFNO3S B3375840 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide CAS No. 1153346-21-4

2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

Cat. No.: B3375840
CAS No.: 1153346-21-4
M. Wt: 265.69
InChI Key: YMXIBLOXIWMPHD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide is a substituted acetamide derivative characterized by a phenyl ring functionalized with a fluorine atom at the ortho-position and a methanesulfonyl group at the para-position. The chloroacetamide moiety (-CH2Cl) attached to the nitrogen atom enhances its reactivity, making it a versatile intermediate in organic synthesis and a candidate for agrochemical or pharmaceutical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-fluoro-5-methylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO3S/c1-16(14,15)6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXIBLOXIWMPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide typically involves the reaction of 2-fluoro-5-methanesulfonylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different sulfonyl and amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.
  • Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against various cancer cell lines by inhibiting specific enzymes involved in cell proliferation.
  • Analgesic Effects : There is ongoing research into its potential as an analgesic agent, possibly providing pain relief through modulation of pain signaling pathways.

Biological Studies

In biological research, 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide is utilized to study:

  • Enzyme Inhibition : It has been shown to interact with enzymes such as glutathione S-transferases (GSTs), which are involved in detoxification processes. This interaction could have implications for cancer therapy, particularly in overcoming drug resistance mechanisms.
  • Protein Interactions : The compound is employed to explore protein-ligand interactions that can inform drug design and development strategies.

Industrial Applications

In industry, this compound serves as an intermediate in the synthesis of more complex molecules and materials. Its unique functional groups make it suitable for developing new chemical processes and products.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Antibacterial Activity : In vitro studies demonstrate significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Biofilm Inhibition : The compound has shown promise in inhibiting biofilm formation by Staphylococcus aureus, which is critical for treating chronic infections that are resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physical properties of 2-chloro-N-(substituted phenyl)acetamides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents on Phenyl Ring Key Functional Groups Notable Properties/Applications References
2-Chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide 2-F, 5-SO2CH3 Cl, -SO2CH3 High reactivity, potential herbicide
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethyl, -OCH3 Cl, -OCH3 Herbicide (inhibits fatty acid synthesis)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO2, -SO2CH3 Cl, NO2, -SO2CH3 Intermediate for sulfur-containing heterocycles
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 2-ethyl, 6-CH3 Cl Prioritized in pesticide transformation studies
2-Chloro-N-[2-(2-methoxy-ethoxy)-5-trifluoromethyl-phenyl]acetamide 2-OCH2CH2OCH3, 5-CF3 Cl, -CF3 Enhanced lipophilicity, potential CNS activity
Key Observations :

Electron-Withdrawing Groups (EWGs): The methanesulfonyl (-SO2CH3) group in the target compound and N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide increases electrophilicity, favoring nucleophilic substitution reactions. This contrasts with alachlor’s methoxymethyl group (-OCH3), which is electron-donating and reduces reactivity . The nitro (-NO2) group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduces steric hindrance and oxidative instability compared to the fluorine atom in the target compound .

Substituent Position: Ortho-substituents (e.g., 2-F in the target compound vs. Para-substituents like -SO2CH3 or -CF3 enhance thermal stability and solubility in polar solvents compared to non-polar substituents (e.g., ethyl or methyl) .

Biological Activity :

  • Alachlor’s efficacy as a herbicide is attributed to its ability to inhibit elongase enzymes in plants, a property modulated by its 2,6-diethyl and methoxymethyl groups .
  • The target compound’s fluorine atom may reduce metabolic degradation in vivo compared to bulkier substituents like trifluoromethyl (-CF3) .

Physical and Spectral Properties

  • Crystallography : The target compound’s crystal structure is likely stabilized by intramolecular hydrogen bonds (C–H···O) and intermolecular N–H···O interactions, similar to N-(4-fluorophenyl)-2-chloroacetamide .
  • Solubility: The methanesulfonyl group enhances water solubility compared to analogs with non-polar substituents (e.g., alachlor) but less than nitro-substituted derivatives due to reduced polarity .

Biological Activity

2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide, with the CAS number 1153346-21-4, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing its mechanisms of action, biochemical properties, and applications in research and medicine.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their function. This mechanism is crucial for its potential applications in treating diseases characterized by enzyme overactivity.
  • Cellular Pathway Modulation : It may influence cellular pathways related to inflammation and cell proliferation, leading to anti-inflammatory and anticancer effects .

The compound exhibits several notable biochemical properties:

  • Solubility : It has moderate solubility in organic solvents, which facilitates its use in various biochemical assays.
  • Stability : The presence of the chloro and sulfonyl groups contributes to its chemical stability under physiological conditions .

Biological Activities

Research has indicated that this compound possesses a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although specific bacterial strains have shown varied susceptibility. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The compound may reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways .
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some studies indicating promising results in inhibiting cell proliferation.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy and mechanisms of this compound:

StudyFindings
RSC Publishing (2021)Identified antimicrobial activity in thiazole derivatives, suggesting a similar profile for related compounds like this compound .
BenchChem (2024)Discussed the compound's role as an intermediate in synthesizing more complex molecules with potential therapeutic applications.
Science.gov (2018)Reviewed benzamide derivatives' neuroprotective effects, highlighting the importance of structural modifications for enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide, and how can intermediates be characterized?

  • Methodology : Use Friedel-Crafts acylation or nucleophilic substitution reactions, as demonstrated for structurally similar chloroacetamides . Key intermediates (e.g., nitro or sulfonyl precursors) should be monitored via TLC and purified via column chromatography. Confirm intermediate structures using 1H/13C NMR (e.g., CH2 groups at δ 3.8–4.2 ppm for chloroacetamide moieties ) and FTIR (C=O stretching at ~1650–1700 cm⁻¹ ).

Q. How do the electron-withdrawing groups (fluoro, methanesulfonyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies comparing reaction rates with analogs lacking these groups. Use Hammett plots to correlate substituent effects (σ values) with activation energies. The methanesulfonyl group enhances electrophilicity at the acetamide carbonyl, as seen in related N-(sulfonylphenyl)acetamides .

Q. What safety protocols are critical when handling this compound due to its chloro and sulfonyl groups?

  • Methodology : Use fume hoods for synthesis, as chloroacetamides release toxic vapors upon decomposition . Conduct thermal stability tests via DSC/TGA to identify safe storage conditions (<40°C recommended for similar compounds ).

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential (MESP) surfaces. For example, ICReDD’s quantum chemical reaction path searches can identify favorable attack sites (e.g., sulfonyl group directing electrophiles to para positions) . Compare computational results with experimental NMR/LC-MS data to validate predictions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

  • Methodology : For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D NMR techniques (COSY, HSQC) or X-ray crystallography. A study on N-(4-chloro-2-nitrophenyl)acetamide resolved torsional strain in nitro groups via crystallography . Dynamic NMR can also assess rotational barriers in sulfonyl moieties.

Q. How can reaction conditions be optimized to minimize byproducts like bis-aryl adducts?

  • Methodology : Apply design of experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, using ethanol/water mixtures at 60°C reduced dimerization in chloroacetamide syntheses . Monitor byproducts via HPLC-MS and adjust stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodology : Conduct pH-dependent stability studies (e.g., 0.1M HCl/NaOH at 25–80°C) with HPLC quantification. The methanesulfonyl group’s strong electron-withdrawing effect likely destabilizes the compound under basic conditions via hydroxide attack at the carbonyl . Compare degradation pathways with DFT-calculated transition states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide
Reactant of Route 2
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2-chloro-N-(2-fluoro-5-methanesulfonylphenyl)acetamide

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